molecular formula C11H19NO2S2 B2747938 2-(Azepane-1-carbothioylsulfanyl)-2-methyl-propionic acid CAS No. 381715-14-6

2-(Azepane-1-carbothioylsulfanyl)-2-methyl-propionic acid

Cat. No.: B2747938
CAS No.: 381715-14-6
M. Wt: 261.4
InChI Key: QFCXAXDOANVCCO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(Azepane-1-carbothioylsulfanyl)-2-methyl-propionic acid involves several steps. One common synthetic route includes the reaction of azepane with carbon disulfide to form azepane-1-carbothioyl chloride. This intermediate is then reacted with 2-methyl-propionic acid under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-(Azepane-1-carbothioylsulfanyl)-2-methyl-propionic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(Azepane-1-carbothioylsulfanyl)-2-methyl-propionic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azepane-1-carbothioylsulfanyl)-2-methyl-propionic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

2-(Azepane-1-carbothioylsulfanyl)-2-methyl-propionic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(azepane-1-carbothioylsulfanyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2S2/c1-11(2,9(13)14)16-10(15)12-7-5-3-4-6-8-12/h3-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCXAXDOANVCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)SC(=S)N1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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